molecular formula C10H12Cl2N2 B3037155 2-(6-Chloro-1h-indol-3-yl)ethan-1-amine hcl CAS No. 445424-54-4

2-(6-Chloro-1h-indol-3-yl)ethan-1-amine hcl

Cat. No. B3037155
CAS RN: 445424-54-4
M. Wt: 231.12 g/mol
InChI Key: PENKZLAICKADDY-UHFFFAOYSA-N
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Description

“2-(6-Chloro-1h-indol-3-yl)ethan-1-amine hcl” is a chemical compound that is structurally similar to tryptamine . Tryptamine is a monoamine alkaloid found in plants, animals, and fungi, and it contains an indole ring structure . It is believed to function as a neuromodulator or neurotransmitter .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . These compounds are typically characterized using 1H, 13C-NMR, UV, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular formula is C10H12N2 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of indole derivatives, including compounds like "2-(6-Chloro-1h-indol-3-yl)ethan-1-amine hcl," has attracted significant interest due to their complex structures and potential applications. A review by Taber and Tirunahari (2011) discusses the classification of indole syntheses, emphasizing the diversity of methods available for constructing indole frameworks, including through the modification of existing indoles and the development of new synthetic strategies. This comprehensive classification underscores the compound's synthetic accessibility and the broader interest in indole derivatives within organic chemistry (Taber & Tirunahari, 2011).

Chemical Reactivity and Applications

Further, the reactivity of amine-functionalized compounds towards carbon dioxide capture highlights the utility of amine derivatives in environmental and materials science. Lin, Kong, and Chen (2016) review the synthesis, structure, and applications of amine-functionalized metal–organic frameworks (MOFs), indicating the potential of such compounds, including "this compound," in gas sorption and separation technologies. This research demonstrates the compound's relevance to developing technologies aimed at addressing environmental challenges (Lin, Kong, & Chen, 2016).

Catalytic Applications

The catalytic applications of indole derivatives are also noteworthy. Bonandi et al. (2020) review the aza-alkylation of indoles, a reaction that enables the introduction of substituted aminomethyl groups into the indole core, creating new stereogenic centers. This type of chemical modification, applicable to "this compound," showcases the compound's potential in synthesizing complex organic molecules with precise control over their three-dimensional structure (Bonandi et al., 2020).

properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENKZLAICKADDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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